molecular formula C13H13N3O2 B2659388 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448134-55-1

6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2659388
CAS No.: 1448134-55-1
M. Wt: 243.266
InChI Key: DWRXYALHUABJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic small molecule based on the privileged 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its potential in anticancer research. This specific derivative is designed for use in biochemical and cellular assays to investigate key signaling pathways involved in disease progression. Compounds sharing this core structure have been identified as potent inhibitors of ATR kinase (Ataxia Telangiectasia and Rad3-related kinase), a central regulator of the DNA damage response (DDR) that cancer cells rely on to cope with replication stress . By potentially targeting ATR, this compound is a valuable research tool for exploring synthetic lethality approaches, particularly in cancers with deficiencies in complementary DNA repair pathways like ATM (Ataxia Telangiectasia Mutated) . Its mechanism of action is hypothesized to involve disrupting ATR-mediated signaling, leading to the abrogation of cell cycle checkpoints and the suppression of downstream biomarker phosphorylation, thereby inducing replication stress and apoptosis in susceptible tumor cells. Researchers can utilize this compound to probe the mechanisms of DNA damage and repair, to model and study resistance to chemotherapeutic agents such as cisplatin, and to evaluate synergistic effects in combination with other targeted therapies like PARP inhibitors . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-3-11(9(2)18-8)13(17)16-5-10-4-14-7-15-12(10)6-16/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXYALHUABJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the carbonyl group.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it into more complex molecules through various reactions such as oxidation, reduction, and substitution. The compound's ability to undergo these transformations makes it valuable in the development of new chemical entities.

Synthetic Routes
The synthesis typically involves multi-step organic reactions. A common approach starts with 2,5-dimethylfuran-3-carbonyl chloride reacting with a suitable pyrrolo[3,4-d]pyrimidine derivative. Catalysts and specific solvents are used to optimize yields and purity.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound may exhibit bioactive properties, particularly as an antimicrobial or anticancer agent. Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit specific enzymes involved in cancer cell proliferation .

Mechanism of Action
The mechanism involves interaction with molecular targets such as enzymes or receptors, potentially leading to inhibition or activation pathways that affect cellular processes. This specificity is crucial for therapeutic applications targeting diseases like cancer .

Medicinal Chemistry

Therapeutic Potential
The compound is being explored for its therapeutic effects against various diseases. Notably, it has shown promise in inhibiting isocitrate dehydrogenase 1 (IDH1) mutants associated with certain cancers . This inhibition can lead to reduced tumor growth and improved patient outcomes.

Case Studies

  • Cancer Treatment : In vitro studies demonstrated that modifications of the pyrrolo[3,4-d]pyrimidine structure enhanced potency against specific cancer cell lines (e.g., HT-29 and HCT-116), causing G2/M phase arrest in these cells .
  • Antiviral Activity : Compounds derived from this class have been tested for antiviral properties against respiratory syncytial virus (RSV), showing promising results in inhibiting viral replication .

Industrial Applications

Advanced Materials Development
The unique chemical properties of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine make it suitable for developing advanced materials with specific functionalities. Its stability and reactivity can be harnessed in creating polymers or materials used in electronics.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Scaffold Variations

The pyrrolo[3,4-d]pyrimidine core distinguishes this compound from closely related scaffolds such as:

  • 7H-Pyrrolo[2,3-d]pyrimidine (e.g., compound 1 in ): Positional isomerism ([3,4-d] vs. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit EC₉₀ values as low as 12.4 µM (compound 30) in ZIKV titer reduction assays .
  • 1H-Pyrazolo[3,4-d]pyrimidine (e.g., compound 31 in ): Replacing the pyrrole ring with a pyrazole ring reduces cytotoxicity (CC₅₀ = 49.3 µM for compound 30 ) while maintaining antiviral activity .
  • 9H-Purine (e.g., compound 29 in ): Purine analogs demonstrate scaffold flexibility but may exhibit lower potency compared to pyrrolo-pyrimidines .

Table 1: Antiviral Activity and Cytotoxicity of Core Scaffolds

Core Structure Example Compound EC₉₀ (µM) CC₅₀ (µM) Source
7H-Pyrrolo[2,3-d]pyrimidine 1 26.8 >100
1H-Pyrazolo[3,4-d]pyrimidine 31 12.4 49.3
9H-Purine 29 15.7 >100

Substituent Effects

The 2,5-dimethylfuran-3-carbonyl group at the 6-position is a key differentiator:

  • Electron-Rich vs. Electron-Withdrawing Groups: Unlike nitro (-NO₂) or cyano (-CN) substituents on benzyl rings (e.g., compound 1 in ), the dimethylfuran group is electron-donating, which may enhance metabolic stability but reduce binding affinity to viral targets .
  • Sulfonyl vs.

Table 2: Substituent Impact on Bioactivity

Substituent Example Compound Activity (EC₉₀, µM) Cytotoxicity (CC₅₀, µM) Source
4-Nitrobenzyl 1 26.8 >100
4-Cyanobenzyl 8 18.9 >100
2,5-Dimethylfuran-3-carbonyl Target Compound Data pending Data pending -
4-Fluorobenzenesulfonyl BK47214 Not reported Not reported

Biological Activity

6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

The synthesis of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route begins with the preparation of 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with a pyrrolo[3,4-d]pyrimidine derivative under controlled conditions. This process often requires specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It may function as an inhibitor or activator of key enzymes and receptors involved in critical cellular pathways. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant kinase inhibitory activities. These activities suggest that similar mechanisms might be at play for 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 29 to 59 µM against four different cancer cell lines. Notably, certain derivatives exhibited IC50 values as low as 40 nM against key oncogenic kinases such as EGFR and CDK2 .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of the pyrrolo[3,4-d]pyrimidine structure induced apoptosis in cancer cells by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2) .
    CompoundIC50 (µM)Target Kinases
    Compound 5k0.079EGFR, Her2
    Compound 5e0.043VEGFR2
    Compound 5l0.068CDK2
  • In Silico Studies : Molecular docking studies indicated favorable binding interactions between the compound and various kinase targets. These findings support the hypothesis that the compound could serve as a scaffold for developing new kinase inhibitors .

Comparative Analysis

When compared to other similar compounds in its class, 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine displays unique structural features that may confer enhanced stability and reactivity. This uniqueness positions it favorably for further exploration in drug development compared to other pyrido derivatives .

Q & A

Q. Key Parameters :

  • Reaction time: 6–8 hours for cyclocondensation .
  • Solvent: Methanol, DMF, or ethanol-DMF mixtures for crystallization .
  • Yield optimization: Adjust molar ratios (e.g., 1:1.2 for acyl chloride to core).

How can contradictory spectral data (e.g., NMR shifts) from different synthetic methods be systematically resolved?

Advanced Research Question
Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. To resolve these:

  • 2D NMR Analysis : Use HSQC and HMBC to confirm proton-carbon correlations, especially for distinguishing between regioisomers .
  • Comparative Crystallography : If single crystals are obtainable (e.g., via slow ethanol evaporation), compare X-ray structures with reported analogs (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) to validate assignments .
  • Control Experiments : Replicate synthesis under standardized conditions (e.g., method B in uses phenylamine and p-toluenesulfonic acid in methanol) to isolate variables .

What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Identify substituent patterns (e.g., dimethylfuran protons at δ 2.2–2.5 ppm for CH₃ groups; pyrrolo[3,4-d]pyrimidine protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and furan ring vibrations (C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₃N₃O₂ requires m/z 256.1086) .
  • HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .

What strategies enhance regioselective substitution on the pyrrolo[3,4-d]pyrimidine core?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors:

  • Electron-Directing Groups : Introduce chloro or bromo substituents at the 4-position to activate specific sites for nucleophilic substitution (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine in ) .
  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions. For example, 5-(1-methyl-1H-pyrazol-4-yl)-4-morpholinyl derivatives are synthesized via Buchwald-Hartwig amination .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at electron-deficient positions .

How can computational modeling predict the compound’s reactivity and binding affinity?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). For analogs like 5-[(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid, docking studies reveal hydrogen bonding with ATP-binding pockets .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and bioavailability (%ABS >60%) .

What methodologies validate the compound’s biological activity in kinase inhibition assays?

Advanced Research Question

  • In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, BRAF) with ADP-Glo™ kits to measure IC₅₀ values. For example, pyrrolo[2,3-d]pyrimidine derivatives in show IC₅₀ < 100 nM against tyrosine kinases .
  • Cell-Based Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining) .
  • Control Compounds : Compare with clinical inhibitors (e.g., imatinib) to benchmark potency .

How does the dimethylfuran moiety influence the compound’s photostability and metabolic profile?

Advanced Research Question

  • Photodegradation Studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Furan rings are prone to oxidation, forming quinone intermediates .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Methyl groups on the furan reduce CYP450-mediated oxidation compared to unsubstituted analogs .

What are the critical challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., acylation). highlights membrane separation technologies for purification .
  • Impurity Control : Use quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting purity (e.g., temperature during cyclocondensation) .
  • Regulatory Compliance : Follow ICH guidelines for stability testing (accelerated conditions: 40°C/75% RH for 6 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.